molecular formula C11H17ClN2O2 B1377610 2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride CAS No. 1375473-35-0

2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride

Cat. No. B1377610
M. Wt: 244.72 g/mol
InChI Key: PYFYIEGHKNYRNP-UHFFFAOYSA-N
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Description

“2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride” is a chemical compound with the CAS Number: 1375473-35-0 . It has a molecular weight of 244.72 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2O2.ClH/c1-2-13-11(14)8-15-10-5-3-4-9(6-10)7-12;/h3-6H,2,7-8,12H2,1H3,(H,13,14);1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 244.72 .

Scientific Research Applications

Chemoselective Acetylation and Synthesis Methodologies

  • Studies have explored the chemoselective acetylation processes, particularly focusing on the synthesis of intermediates for antimalarial drugs, employing catalysis methods to achieve desired compounds. For example, chemoselective monoacetylation of amino groups to produce N-(2-hydroxyphenyl)acetamide, an intermediate in natural synthesis of antimalarial drugs, was carried out using immobilized lipase as the catalyst, highlighting the chemical's role in synthesizing pharmaceutically relevant compounds (Magadum & Yadav, 2018).

Synthesis of Heterocycles

  • The reactivity of chloroacetylated β-enamino compounds, including the synthesis of heterocycles, has been a subject of interest. These studies are crucial for understanding the chemical's behavior in forming polyfunctionalized heterocyclic compounds, which are valuable in developing new therapeutic agents (Braibante et al., 2002).

Pharmacological Assessments

  • Pharmacological assessments of acetamide derivatives, including those related to 2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride, have revealed potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These studies suggest the compound's utility in creating new drugs with various therapeutic effects (Rani et al., 2016).

Anticancer Activities

  • The synthesis of novel 2-(substituted phenoxy) acetamide derivatives has been investigated for their potential anticancer, anti-inflammatory, and analgesic activities. This research indicates the promise of such compounds in developing new anticancer agents, with certain derivatives showing significant activity against breast cancer and neuroblastoma cell lines (Rani et al., 2014).

Novel Compound Synthesis

  • The synthesis of novel compounds, such as 4-Choloro-2-hydroxyacetophenone from 3-aminophenol through a series of reactions including acetylation and methylation, showcases the versatile applications of compounds related to 2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride in creating pharmacologically active molecules (Da-wei, 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[3-(aminomethyl)phenoxy]-N-ethylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-2-13-11(14)8-15-10-5-3-4-9(6-10)7-12;/h3-6H,2,7-8,12H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFYIEGHKNYRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=CC=CC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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